6-Methoxy-3-nitropyridine-2-carboxamide
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Sciences
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of natural products, pharmaceuticals, and functional materials. evitachem.com Its unique electronic properties, including its electron-deficient nature due to the electronegative nitrogen atom, distinguish it from its carbocyclic analog, benzene. evitachem.com This inherent electronic character makes pyridine and its derivatives particularly important in both medicinal and materials chemistry.
In the realm of pharmaceuticals, the pyridine scaffold is considered a "privileged structure," as it is found in over 7,000 existing drug molecules. prepchem.com Its ability to engage in hydrogen bonding, its water solubility, and its compact size make it a favored component in drug design. nih.gov Pyridine-containing compounds exhibit a wide spectrum of biological activities, and many have been approved by the FDA for various therapeutic uses. evitachem.com
Beyond pharmaceuticals, pyridine derivatives are crucial in agrochemicals, as ligands in coordination chemistry and catalysis, and as functional components in advanced materials. prepchem.comhymasynthesis.com The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules for specific applications.
Role of Carboxamide Functionality in Pyridine Systems
The carboxamide group (-CONH₂) is a key functional group that, when attached to a pyridine ring, imparts specific and often beneficial properties to the molecule. The amide bond is a cornerstone of peptide and protein chemistry, and its presence in a pyridine system can facilitate a range of intermolecular interactions, most notably hydrogen bonding. This capability is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.
Contextualization of 6-Methoxy-3-nitropyridine-2-carboxamide within Advanced Organic Chemistry Research
This compound is a polysubstituted pyridine that serves as a notable example of a highly functionalized heterocyclic building block. While extensive, dedicated research on this specific molecule is not widely available in peer-reviewed literature, its structure suggests significant potential as an intermediate in advanced organic synthesis. Its chemical identity is established by its molecular formula and weight, as detailed in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O₄ | evitachem.com |
| Molecular Weight | 197.15 g/mol | evitachem.com |
| CAS Number | 1314960-41-2 | evitachem.com |
The synthesis of this compound, while not explicitly detailed in the literature, can be inferred from established pyridine chemistry. A plausible synthetic pathway begins with the nitration of 2,6-dichloropyridine. nih.gov The resulting 2,6-dichloro-3-nitropyridine (B41883) can then undergo ammonolysis to yield 2-amino-6-chloro-3-nitropyridine (B151482), followed by methoxylation with sodium methoxide (B1231860) to produce 2-amino-6-methoxy-3-nitropyridine. nih.gov The final conversion of the 2-amino group to a 2-carboxamide (B11827560) functionality could potentially be achieved through a multi-step sequence, for instance, a Sandmeyer reaction to introduce a nitrile group, followed by hydrolysis and amidation. hymasynthesis.comfluorochem.co.uk
The true value of this compound in research lies in the synthetic transformations enabled by its distinct functional groups. The nitro group at the 3-position is a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution and serving as a precursor for an amino group via reduction. nih.gov The methoxy (B1213986) group at the 6-position and the carboxamide at the 2-position further influence the ring's electronics and provide sites for further chemical modification. This array of functional groups makes the molecule a versatile scaffold for the synthesis of more complex heterocyclic systems, which are often targets in drug discovery programs. nih.gov
Emerging Trends and Research Directions in Substituted Pyridine Chemistry
The field of substituted pyridine chemistry is continually evolving, with several key trends shaping its future direction. One major area of focus is the development of novel, efficient, and environmentally benign synthetic methods. This includes the use of metal-free catalysis and one-pot, multi-component reactions to construct highly decorated pyridine derivatives. Such strategies aim to reduce the number of synthetic steps, minimize waste, and provide access to a diverse range of molecular architectures.
Another significant trend is the late-stage functionalization of complex molecules containing a pyridine ring. This approach allows for the modification of the pyridine core at a late point in a synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery.
Furthermore, there is growing interest in the synthesis of novel pyridine-based materials with unique photophysical or electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The strategic placement of substituents on the pyridine ring is crucial for tuning these properties.
While direct research on this compound is limited, its structure places it at the intersection of these emerging trends. As a highly substituted and functionalized building block, it represents a valuable starting point for the synthesis of novel compounds that could contribute to advancements in medicinal chemistry, materials science, and catalysis. The continued exploration of the reactivity of such polysubstituted pyridines will undoubtedly open new avenues for innovation in the chemical sciences.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-3-nitropyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-14-5-3-2-4(10(12)13)6(9-5)7(8)11/h2-3H,1H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYAWQGWEGTSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Methoxy 3 Nitropyridine 2 Carboxamide
Strategic Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of 6-Methoxy-3-nitropyridine-2-carboxamide identifies several logical disconnections that form the basis for potential synthetic routes. The most apparent disconnection is the amide bond, which simplifies the target molecule to a carboxylic acid precursor (or its activated form, such as an acyl chloride) and an ammonia (B1221849) equivalent. This approach is a common and reliable method for amide formation.
Further disconnection of the functional groups from the pyridine (B92270) core reveals key precursors. The methoxy (B1213986) group can be traced back to a leaving group, such as a halogen (typically chlorine), at the 6-position, which can be displaced by a methoxide (B1231860) source. Similarly, the nitro group at the 3-position can be introduced via an electrophilic nitration reaction on a suitable pyridine derivative.
This leads to a plausible retrosynthetic pathway starting from a more basic pyridine structure, such as 2,6-dichloropyridine. The analysis suggests a forward synthesis that involves a sequence of nitration, selective nucleophilic substitution of the chlorine atoms, and finally, the formation of the carboxamide group at the 2-position.
Classical and Established Synthetic Routes to the Pyridine Core and its Functionalization
The synthesis of highly substituted pyridines like this compound typically relies more on the functionalization of a pre-formed pyridine ring rather than constructing the ring from acyclic precursors with all substituents in place.
Pyridine Ring Construction Approaches Leading to this compound
Classical methods for pyridine ring synthesis are well-established, though their application to a complex target such as this can be challenging. Most of these syntheses rely on condensation or cycloaddition reactions. baranlab.org
Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. illinois.edu While versatile for symmetrical pyridines, modifications are necessary for producing asymmetric substitution patterns. baranlab.org
Kröhnke Pyridine Synthesis: This approach utilizes α-pyridinium methyl ketone salts reacting with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. It offers good yields for various substitution patterns. baranlab.org
Cycloaddition Reactions: Diels-Alder reactions involving 1-azadienes or 2-azadienes with appropriate dienophiles can construct the pyridine ring. baranlab.orgnih.gov These methods have become a key approach for accessing a range of substitution patterns. nih.gov
While these methods are powerful for creating the core pyridine structure, achieving the specific 2-carboxamide (B11827560), 3-nitro, and 6-methoxy substitution pattern directly from acyclic precursors is intricate and often less efficient than stepwise functionalization. baranlab.orgnih.gov
Functional Group Interconversions on Pre-formed Pyridine Systems to Introduce Methoxy, Nitro, and Carboxamide Moieties
A more practical and widely documented approach involves the sequential introduction of the required functional groups onto a commercially available pyridine derivative. baranlab.org A common route starts with 2,6-dichloropyridine. google.com
The key steps in this sequence are:
Nitration: 2,6-Dichloropyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position, yielding 2,6-dichloro-3-nitropyridine (B41883). google.com Direct nitration of pyridine itself is often low-yielding, but the presence of deactivating chloro groups can help direct the incoming nitro group. researchgate.net
Selective Amination: The more reactive chlorine at the 2-position of 2,6-dichloro-3-nitropyridine can be selectively displaced. For instance, ammonolysis using aqueous ammonia in methanol (B129727) can yield 2-amino-6-chloro-3-nitropyridine (B151482). google.com
Methoxylation: The remaining chlorine atom at the 6-position is substituted with a methoxy group. This is typically achieved by reacting 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol. google.comchemicalbook.com The reaction is heated to ensure completion, yielding 2-amino-6-methoxy-3-nitropyridine. chemicalbook.com
Conversion of Amino to Carboxamide: The final and most complex step is the conversion of the 2-amino group into a 2-carboxamide. This is not a direct transformation and requires multiple synthetic steps. A plausible route involves:
A Sandmeyer-type reaction to convert the amino group into a nitrile (cyano group).
Hydrolysis of the resulting 2-cyano-6-methoxy-3-nitropyridine to the corresponding carboxylic acid (6-methoxy-3-nitropyridine-2-carboxylic acid).
Activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride.
Finally, reaction of the activated acyl chloride with ammonia to form the target this compound.
An alternative starting point could be a precursor like 6-methoxy-3-nitropyridine-2-carbaldehyde, which could be oxidized to the carboxylic acid and then converted to the amide. uni.lu
Table 1: Key Intermediates and Reactions in the Synthesis of this compound
| Precursor | Reagent(s) | Product | Reaction Type |
| 2,6-Dichloropyridine | H₂SO₄, HNO₃ | 2,6-Dichloro-3-nitropyridine | Electrophilic Nitration |
| 2,6-Dichloro-3-nitropyridine | aq. NH₃, Methanol | 2-Amino-6-chloro-3-nitropyridine | Nucleophilic Aromatic Substitution |
| 2-Amino-6-chloro-3-nitropyridine | NaOCH₃, Methanol | 2-Amino-6-methoxy-3-nitropyridine | Nucleophilic Aromatic Substitution |
| 2-Amino-6-methoxy-3-nitropyridine | 1. NaNO₂, H⁺2. CuCN | 2-Cyano-6-methoxy-3-nitropyridine | Sandmeyer Reaction |
| 2-Cyano-6-methoxy-3-nitropyridine | H₃O⁺, Heat | 6-Methoxy-3-nitropyridine-2-carboxylic acid | Hydrolysis |
| 6-Methoxy-3-nitropyridine-2-carboxylic acid | SOCl₂ or (COCl)₂ | 6-Methoxy-3-nitropyridine-2-carbonyl chloride | Acyl Chloride Formation |
| 6-Methoxy-3-nitropyridine-2-carbonyl chloride | NH₃ | This compound | Amidation |
Contemporary and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the use of catalytic and energy-efficient methods to improve sustainability and reduce waste.
Catalytic Reaction Pathways for Synthesis (e.g., Cross-Coupling Strategies)
Catalytic methods offer milder and more efficient alternatives to classical stoichiometric reactions. nih.gov
Catalytic Methoxylation: Instead of using stoichiometric sodium methoxide at elevated temperatures, the introduction of the methoxy group could potentially be achieved via a copper- or palladium-catalyzed cross-coupling reaction (e.g., an Ullmann or Buchwald-Hartwig type reaction) between 2-amino-6-chloro-3-nitropyridine and methanol. These reactions often proceed under milder conditions with lower catalyst loadings.
C-H Functionalization: Advanced strategies could envision the direct C-H functionalization of a simpler pyridine precursor. For example, developing a regioselective C-H amidation or nitration process would represent a significant step forward in atom economy by avoiding the use of pre-functionalized halogenated pyridines. While challenging, catalytic C-H activation is a rapidly developing field in organic synthesis. organic-chemistry.org
Reductive Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction has been used to couple boronic acids with activated pyridines, demonstrating a modern cross-coupling approach to functionalizing the pyridine ring. nih.gov While this specific application is for forming C-C bonds, it highlights the power of catalytic methods in pyridine chemistry. nih.gov
Microwave-Assisted Synthesis Optimization
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov
The application of microwave irradiation could significantly optimize several steps in the synthesis of this compound:
Nucleophilic Aromatic Substitution: The methoxylation step, which requires heating for several hours under conventional conditions, could be completed in minutes using a microwave reactor. nih.gov
Amide Formation: The final amidation step can also be accelerated. Microwave-assisted amide synthesis has been shown to be highly efficient, driving the reaction to completion quickly and often resulting in cleaner product formation. nih.gov
Heterocycle Formation: For syntheses that rely on building the pyridine ring, microwave assistance has been shown to be effective in promoting the necessary condensation and cyclization reactions. eurekaselect.com
The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for the use of less solvent. youtube.com
Flow Chemistry Applications in Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering enhanced safety, better heat and mass transfer, and the potential for automation and scalability. While a dedicated flow synthesis for this compound has not been extensively reported in peer-reviewed literature, the principles can be extrapolated from the synthesis of structurally related nitropyridines.
A notable example is the two-step continuous flow synthesis of 4-nitropyridine (B72724) from pyridine N-oxide. researchgate.net This process involves the nitration of pyridine N-oxide with a mixture of nitric acid and sulfuric acid, followed by deoxygenation with a reducing agent. The use of a flow reactor minimizes the accumulation of the highly energetic and potentially explosive nitropyridine N-oxide intermediate, thereby enabling a safer scale-up of the reaction. researchgate.netnjtech.edu.cn In a similar vein, a continuous flow process for the synthesis of this compound could be envisioned. For instance, the nitration of a suitable 6-methoxypyridine-2-carboxamide precursor could be performed in a microreactor, allowing for precise control of reaction temperature and time, which is crucial for managing the exothermic nature of nitration reactions. researchgate.net
A hypothetical flow synthesis could involve pumping a solution of the 6-methoxypyridine precursor and the nitrating agent through a heated or cooled reaction coil. The product stream would then be subjected to in-line purification or directly into a subsequent reaction step, such as the deoxygenation of a pyridine N-oxide intermediate. researchgate.netgoogle.com This approach not only enhances safety but can also lead to higher yields and purity compared to batch processes due to superior control over reaction parameters. researchgate.net
Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for Nitropyridine Derivatives
| Parameter | Batch Synthesis | Flow Synthesis (Hypothetical) |
|---|---|---|
| Safety | Higher risk due to accumulation of energetic intermediates. | Minimized risk due to small reaction volumes at any given time. researchgate.net |
| Heat Transfer | Limited by surface area-to-volume ratio. | Excellent heat transfer due to high surface area-to-volume ratio. researchgate.net |
| Reaction Time | Typically longer reaction times. | Significantly shorter reaction times possible. |
| Scalability | Often challenging and requires re-optimization. | More straightforward scaling by running the reactor for longer periods. |
| Yield & Purity | Can be lower due to side reactions from poor temperature control. | Often higher yields and purity due to precise process control. researchgate.net |
Optimization of Reaction Parameters and Yield Enhancement Strategies
The synthesis of this compound likely proceeds through the hydrolysis of a nitrile precursor, 6-methoxy-3-nitropyridine-2-carbonitrile, or the amidation of a corresponding carboxylic acid or ester. The optimization of these transformations is critical for maximizing yield and purity.
For the hydrolysis of a nitrile to an amide, reaction conditions must be carefully controlled to prevent over-hydrolysis to the carboxylic acid. commonorganicchemistry.comchemistrysteps.com Key parameters to optimize include:
Catalyst: Both acid and base catalysis can be employed. For a substrate with a nitro group, milder conditions are preferable to avoid unwanted side reactions. The use of a solid catalyst, such as manganese dioxide, has been reported for the conversion of nitriles to amides and could offer advantages in terms of ease of separation. google.com
Solvent: The choice of solvent can influence the reaction rate and selectivity. For instance, using tert-butanol (B103910) as a solvent has been shown to favor the formation of the amide over the carboxylic acid. chemistrysteps.com
Temperature: Lowering the reaction temperature can help to selectively form the amide and prevent further hydrolysis. chemistrysteps.com
Reagent Concentration: The concentration of the acid or base catalyst and water needs to be carefully tuned.
An alternative and often milder method for the conversion of nitriles to amides involves the use of urea-hydrogen peroxide (UHP) in an alkaline solution. This method can provide high yields of the amide with minimal formation of the carboxylic acid by-product. commonorganicchemistry.com
Table 2: Optimization Parameters for Nitrile to Amide Conversion
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
|---|---|---|---|---|
| Catalyst | H₂SO₄ | NaOH | MnO₂ | MnO₂ may offer better selectivity and easier workup. google.com |
| Solvent | Water | Ethanol/Water | tert-Butanol | tert-Butanol can favor amide formation. chemistrysteps.com |
| Temperature | 100 °C | 60 °C | 40 °C | Lower temperatures generally increase selectivity for the amide. chemistrysteps.com |
Regioselective and Chemoselective Synthetic Considerations in Complex Transformations
The synthesis of a trifunctionalized pyridine like this compound is fraught with challenges related to regioselectivity and chemoselectivity.
Regioselectivity refers to the preferential reaction at one position over another. In the pyridine ring, the existing substituents strongly direct the position of incoming groups. The methoxy group at the 6-position is an electron-donating group, which activates the ring towards electrophilic substitution, primarily at the 3- and 5-positions. Conversely, the nitro group at the 3-position is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming nucleophiles to the 2- and 6-positions. The interplay of these electronic effects must be carefully considered when planning the synthetic sequence. For example, the regioselective metalation of methoxypyridines has been demonstrated, allowing for functionalization at specific positions. acs.org
Chemoselectivity is the selective reaction of one functional group in the presence of others. youtube.com In the target molecule, the nitro group, the methoxy group, and the carboxamide group all have the potential to react under various conditions. For instance, the nitro group can be reduced to an amino group. nih.govrsc.org The methoxy group can be cleaved under certain acidic or basic conditions. nih.gov The carboxamide can be hydrolyzed to a carboxylic acid or reduced to an amine. youtube.com
A key chemoselective challenge would be the selective hydrolysis of a nitrile precursor without affecting the nitro or methoxy groups. This would require mild reaction conditions. Similarly, if the carboxamide were to be formed from a carboxylic acid, the activation of the acid (e.g., to an acid chloride) would need to be compatible with the other functional groups on the ring. The use of chemoselective reagents is paramount. For example, certain catalysts have been developed for the selective hydrogenation of a nitro group in the presence of other reducible functionalities. nih.gov
Chemical Reactivity and Mechanistic Studies of 6 Methoxy 3 Nitropyridine 2 Carboxamide
Transformations Involving the Pyridine (B92270) Heterocycle
The pyridine core of the molecule is the primary site for several key chemical transformations.
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-poor aromatic and heteroaromatic systems. nih.gov The presence of a strong electron-withdrawing group, such as the nitro group (-NO2) on the pyridine ring, significantly activates the system towards nucleophilic attack. nih.govlibretexts.org In 6-methoxy-3-nitropyridine-2-carboxamide, the nitro group at the 3-position activates the ortho (positions 2 and 4) and para (position 6) positions for substitution.
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govlibretexts.org The stability of this intermediate is crucial, and it is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group. libretexts.org While the nitro group itself can be displaced by certain nucleophiles in related nitropyridine systems researchgate.net, it is more common for another leaving group on the ring to be substituted. For example, in a hypothetical analogue like 2-chloro-6-methoxy-3-nitropyridine, the chlorine atom would be an excellent leaving group for SNAr reactions. The incoming nucleophile would preferentially attack the carbon bearing the leaving group, facilitated by the activating nitro substituent.
The reduction of the nitro group is a fundamental transformation, providing a gateway to the corresponding amino derivatives, which are valuable synthetic intermediates. sci-hub.st This transformation can be achieved using a variety of reducing agents and methodologies, including catalytic hydrogenation, metal-hydride transfer, and dissolving metal reductions. sci-hub.storganic-chemistry.org
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov In many cases, the reaction can be controlled to selectively yield the desired amine. For the closely related compound, 2-amino-6-methoxy-3-nitropyridine, reduction to 2,3-diamino-6-methoxypyridine (B1587572) has been successfully carried out using methods such as catalytic hydrogenation with palladium on carbon or chemical reduction with stannous chloride dihydrate in an acidic medium. google.com These methods are directly applicable to the reduction of this compound to yield 3-amino-6-methoxypyridine-2-carboxamide. The choice of reagent is critical for achieving high chemoselectivity, especially when other reducible functional groups are present. sci-hub.st
Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups
| Method/Reagent System | Description | Potential Advantages |
| Catalytic Hydrogenation | Utilizes hydrogen gas (H₂) with a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). sci-hub.st | High efficiency, clean reaction with water as the only byproduct. mdpi.com |
| Metal Hydride Transfer | Employs reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. mdpi.com | Mild reaction conditions, high yields, and excellent selectivity. mdpi.com |
| Dissolving Metal Reduction | Involves metals like Iron (Fe), Zinc (Zn), or Tin (Sn) in an acidic medium (e.g., HCl). mdpi.com Stannous chloride (SnCl₂·2H₂O) is also effective. google.com | Cost-effective and useful for large-scale synthesis. |
| Transfer Hydrogenation | Uses a hydrogen donor molecule, such as formic acid or hydrazine, with a catalyst. sci-hub.st | Avoids the need for high-pressure hydrogenation equipment. |
Currently, there is a lack of specific published research focusing on the oxidation of the pyridine nucleus of this compound. Pyridine rings are generally resistant to oxidation due to their aromaticity and electron-deficient nature. Strong oxidizing agents under harsh conditions would likely lead to ring cleavage or degradation rather than controlled functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org For a molecule like this compound to participate in these reactions, it typically requires conversion into a derivative containing a suitable leaving group, most commonly a halide (I, Br, Cl) or a triflate (OTf). libretexts.org
For instance, a halogenated precursor, such as 3-bromo-6-methoxypyridine-2-carboxamide, could readily undergo Suzuki coupling with a boronic acid partner. The general catalytic cycle for such reactions involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Interestingly, recent advancements have shown that under specific conditions, a nitro group can act as a leaving group in palladium-catalyzed cross-coupling reactions. chemrxiv.org This opens up the possibility for the direct use of this compound in certain coupling protocols, although this is a less conventional approach. The presence of the carboxamide group is not expected to inhibit the reaction, as couplings on aminopyridines have been successfully demonstrated without the need for protecting groups. nih.govnih.gov
Reactions of the Carboxamide Functional Group
The carboxamide group at the 2-position offers another handle for chemical modification.
The carboxamide functional group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. This reaction is a nucleophilic acyl substitution.
Acidic Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and heat, the carbonyl oxygen of the amide is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The subsequent steps involve proton transfers and the elimination of an ammonium (B1175870) ion (NH₄⁺) to yield 6-methoxy-3-nitropyridine-2-carboxylic acid.
Basic Hydrolysis : Under basic conditions (e.g., NaOH, KOH) with heating, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the amide anion (⁻NH₂). This highly basic anion is immediately protonated by the solvent (water) or the carboxylic acid formed, resulting in ammonia (B1221849) (NH₃) and the carboxylate salt of the product. A final acidic workup is required to protonate the carboxylate and isolate the neutral 6-methoxy-3-nitropyridine-2-carboxylic acid.
N-Alkylation and N-Acylation Reactions
The primary amide group of this compound possesses a nitrogen atom with lone-pair electrons, making it a target for electrophilic substitution. While the nucleophilicity of the amide nitrogen is reduced due to the delocalization of its lone pair into the adjacent carbonyl group, it can undergo N-alkylation and N-acylation under appropriate conditions.
N-Alkylation: This reaction typically requires a strong base to deprotonate the amide, forming a more nucleophilic amidate anion. This anion can then react with an alkylating agent, such as an alkyl halide, to form the N-alkylated product. The choice of base and solvent is crucial to ensure sufficient reactivity without promoting unwanted side reactions on the electron-deficient pyridine ring.
N-Acylation: Similarly, N-acylation involves the reaction of the amide with an acylating agent, like an acyl chloride or anhydride (B1165640). This transformation is often facilitated by a base to either generate the amidate anion or to scavenge the acidic byproduct. Such reactions on related heterocyclic structures, for instance the acylation of aminonitropyridines, have been documented in patent literature, suggesting the feasibility of this transformation. chemicalbook.com
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents | Product |
|---|
Derivatization to Nitrile Analogues
Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion
| Dehydrating Agent | Typical Conditions |
|---|---|
| Phosphoryl chloride (POCl₃) | Heating in excess reagent or with a base like pyridine |
| Thionyl chloride (SOCl₂) | Refluxing in excess reagent |
| Phosphorus pentoxide (P₂O₅) | Heating the neat mixture or in an inert solvent |
| Trifluoroacetic anhydride (TFAA) | Mild conditions, often with a base like triethylamine |
Amide Reduction Reactions
The carboxamide group can be reduced to an amine using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction of this compound with LiAlH₄ would be expected to reduce the amide to a primary amine, yielding (6-Methoxy-3-nitropyridin-2-yl)methanamine. However, care must be taken as LiAlH₄ can also reduce the nitro group. Selective reduction might be possible with other reagents like borane (B79455) (BH₃) or through catalytic hydrogenation under specific conditions, although the latter often also reduces the nitro group. google.com Electrochemical methods have also been explored for the reduction of pyridine carboxamides. google.com
Reactivity of the Methoxy (B1213986) Substituent
The methoxy group at the 6-position is an aryl alkyl ether. Its reactivity is primarily centered around the cleavage of the ether bond.
Demethylation Reactions
Demethylation is the specific removal of the methyl group from the methoxy ether, converting it into a hydroxyl group. This transforms the 6-methoxypyridine derivative into a 6-hydroxypyridine, which exists in equilibrium with its tautomeric form, the 6-pyridone. This reaction is a subset of ether cleavage and is typically achieved under strong acidic or Lewis acidic conditions. wikipedia.org For instance, heating with pyridine hydrochloride is a classic method for cleaving aryl methyl ethers. wikipedia.org
Ether Cleavage Investigations
The cleavage of aryl alkyl ethers is a well-established reaction, generally requiring strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). organicchemistrytutor.compearson.comlibretexts.orgstackexchange.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). For a methyl aryl ether, the attack occurs on the sterically unhindered methyl group in an Sₙ2 mechanism. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com This results in the formation of a phenol (B47542) (in this case, 6-hydroxy-3-nitropyridine-2-carboxamide) and a methyl halide (CH₃Br or CH₃I). libretexts.org The use of other acids like HCl is generally less effective because chloride is a weaker nucleophile compared to bromide or iodide. stackexchange.com
Table 3: Ether Cleavage of this compound
| Reagent | Mechanism | Products |
|---|---|---|
| HBr or HI | Sₙ2 | 6-Hydroxy-3-nitropyridine-2-carboxamide + Methyl bromide/iodide |
| BBr₃ | Lewis acid-mediated cleavage | 6-Hydroxy-3-nitropyridine-2-carboxamide + CH₃Br (after workup) |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools in synthetic chemistry. organic-chemistry.org While direct participation of this compound in MCRs is not extensively documented, its structure suggests potential applications following initial transformations.
For example, reduction of the nitro group to an amine would yield 3-amino-6-methoxypyridine-2-carboxamide. This resulting aromatic amine could be a valuable component in various MCRs. One notable example is the three-component ring transformation of nitropyridone derivatives, which serves as a powerful method for synthesizing complex nitropyridines. nih.gov Another possibility involves using the amino derivative in reactions like the Ugi or Passerini reaction, which are cornerstone MCRs for generating molecular diversity. Furthermore, novel MCRs for accessing fused heterocyclic systems like 3-aminoimidazo[1,2-a]pyridines have been developed using aminopyridine precursors, aldehydes, and cyanide sources. arizona.edu The amino derivative of the title compound could foreseeably be employed in such synthetic strategies to create novel and complex molecular architectures.
Detailed Mechanistic Investigations of Key Transformations
The chemical behavior of this compound is dictated by the interplay of its functional groups—the electron-withdrawing nitro group and carboxamide group, and the electron-donating methoxy group—all substituted on a pyridine ring. The pyridine nitrogen itself also plays a crucial role in the molecule's reactivity. Detailed mechanistic investigations into the key transformations of this compound and its close analogs reveal a rich and varied chemistry, primarily centered around nucleophilic aromatic substitution, reduction of the nitro group, and transformations involving the carboxamide moiety.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring in this compound is electron-deficient, a characteristic that is further intensified by the presence of the strongly electron-withdrawing nitro group at the 3-position and the carboxamide at the 2-position. This electronic arrangement makes the pyridine ring susceptible to nucleophilic attack, a classic example of nucleophilic aromatic substitution (SNAr).
The mechanism of an SNAr reaction generally proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.
For this compound and related compounds, several key transformations can be understood through this mechanistic framework. While the carboxamide itself is not a typical leaving group in SNAr reactions, substitutions can occur at other positions, or the existing substituents can influence the regioselectivity of such reactions on related substrates. For instance, in structurally similar 2-chloro-6-methoxy-3-nitropyridine, the chloride ion is an excellent leaving group. The reaction with various nucleophiles, such as amines or alkoxides, would proceed via a Meisenheimer intermediate. The presence of the nitro group para to the methoxy group and ortho to the chlorine atom significantly activates the ring for nucleophilic attack at the 2-position.
A related and mechanistically fascinating transformation is the Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is replaced by a nucleophile. This reaction is characteristic of electrophilic aromatic and heteroaromatic compounds, such as nitropyridines. acs.orgacs.org The mechanism involves the addition of a carbanion (stabilized by a leaving group) to an electrophilic position on the ring. This is followed by a base-induced β-elimination of the leaving group from the intermediate adduct to restore aromaticity. acs.orgacs.org For a compound like this compound, VNS could potentially occur at the 4- or 5-position, depending on the steric and electronic influences of the existing substituents.
Table 1: Reactivity of 3-Nitropyridine (B142982) Derivatives in Nucleophilic Aromatic Substitution This table presents data for related nitropyridine derivatives to illustrate the principles of reactivity.
| Substrate | Nucleophile | Product | Reaction Type | Reference |
| 2-Chloro-3-nitropyridine | Piperazine | 2-(Piperazin-1-yl)-3-nitropyridine | SNAr | nih.gov |
| 3-Nitropyridine | Isopropyl phenyl sulfone carbanion | N-protonated Meisenheimer adduct | VNS (adduct formation) | acs.orgacs.org |
| Methyl 3-nitropyridine-4-carboxylate | Fluoride anion | Methyl 3-fluoropyridine-4-carboxylate | SNAr (nitro group displacement) | researchgate.net |
Reduction of the Nitro Group
The reduction of the nitro group is a fundamental transformation of nitroaromatic compounds, providing a gateway to a variety of other functional groups, most notably amines. The reduction of the nitro group in this compound to an amino group would yield 3-amino-6-methoxypyridine-2-carboxamide, a potentially valuable intermediate in the synthesis of more complex heterocyclic systems.
The mechanism of nitro group reduction can vary significantly depending on the reducing agent and the reaction conditions. Common methods include catalytic hydrogenation (e.g., using H2 with Pd, Pt, or Ni catalysts), or chemical reduction with metals in acidic media (e.g., Sn, Fe, or Zn with HCl) or with metal hydrides.
A patent describes the electrochemical reduction of 3-nitropyridines to 3-aminopyridines in an acidic solution. google.com This process offers a potentially cleaner alternative to traditional metal-based reductions. The mechanism of electrochemical reduction involves the stepwise transfer of electrons and protons to the nitro group. The initial one-electron reduction forms a nitro radical anion, which is then protonated. This is followed by a series of electron and proton transfers, leading through nitroso and hydroxylamino intermediates, ultimately yielding the amine.
Table 2: Conditions for the Reduction of Related Nitropyridines
| Substrate | Reducing Agent/Conditions | Product | Yield | Reference |
| 2-Amino-6-chloro-3-nitropyridine (B151482) | Sodium methoxide (B1231860) in methanol (B129727) | 2-Amino-6-methoxy-3-nitropyridine | 86.5% | researchgate.net |
| 3-Nitropyridine derivatives | Electrochemical reduction in acidic solution | 3-Aminopyridine derivatives | Not specified | google.com |
Transformations of the Carboxamide Group
The carboxamide functional group at the 2-position can undergo a variety of transformations, including hydrolysis, dehydration to a nitrile, and cyclization reactions.
Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, 6-methoxy-3-nitropyridine-2-carboxylic acid. The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of ammonia to yield the carboxylic acid.
Cyclization Reactions: The proximity of the carboxamide group to the pyridine nitrogen and the substituent at the 3-position can facilitate intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, after reduction of the nitro group to an amine, the resulting 3-amino-6-methoxypyridine-2-carboxamide could potentially undergo intramolecular cyclization, either through dehydration to form a pyrimidone ring or through other condensation reactions. The specific conditions would dictate the mechanistic pathway and the final product. Research on the cyclization of piperidine (B6355638) carboxamides suggests that with appropriate reagents, the carboxamide can be converted into a reactive intermediate that cyclizes. researchgate.net
Advanced Spectroscopic and Structural Elucidation Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 6-Methoxy-3-nitropyridine-2-carboxamide, a combination of one-dimensional and two-dimensional NMR techniques would be employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally.
Comprehensive 2D NMR Assignments (COSY, HSQC, HMBC, NOESY) for Conformational and Configurational Analysis
A complete assignment of the ¹H and ¹³C NMR spectra is foundational for understanding the molecule's connectivity and spatial arrangement. This is achieved through a suite of 2D NMR experiments.
¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, COSY would show a correlation between the two aromatic protons on the pyridine (B92270) ring, confirming their adjacent positions.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and usually already assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is instrumental in identifying quaternary carbons and piecing together the molecular fragments. For instance, the proton of the methoxy (B1213986) group would show a correlation to the C6 carbon of the pyridine ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is key for determining the through-space proximity of protons, which is vital for conformational analysis. For example, a NOESY experiment could reveal spatial proximity between the methoxy protons and the H5 proton on the pyridine ring, providing insights into the preferred orientation of the methoxy group.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| H4 | 8.5 - 8.7 | - | C2, C3, C5, C=O | H5, Amide Protons |
| H5 | 7.0 - 7.2 | - | C3, C4, C6 | H4, Methoxy Protons |
| OCH₃ | 4.0 - 4.2 | 54 - 56 | C6 | H5 |
| NH₂ | 7.5 - 8.5 (broad) | - | C=O, C2 | H4 |
| C2 | - | 150 - 155 | - | - |
| C3 | - | 135 - 140 | - | - |
| C4 | - | 145 - 150 | - | - |
| C5 | - | 110 - 115 | - | - |
| C6 | - | 160 - 165 | - | - |
| C=O | - | 165 - 170 | - | - |
Note: The chemical shift values are predicted based on typical ranges for similar functional groups and substitution patterns on a pyridine ring. Actual experimental values may vary.
Solid-State NMR Characterization
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be particularly informative. These experiments can reveal the presence of different polymorphs, as distinct crystalline forms would result in different chemical shifts. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding, which are prevalent in the solid state and influence the chemical shifts. researchgate.net
Dynamic NMR for Rotational Barriers and Molecular Dynamics
The carboxamide group in this compound is subject to restricted rotation around the C(O)-NH₂ bond due to its partial double bond character. azom.comnanalysis.com This restricted rotation can lead to the observation of distinct signals for the two amide protons at low temperatures. Dynamic NMR studies, which involve acquiring spectra at various temperatures, can be used to determine the energy barrier for this rotation. nih.gov By analyzing the coalescence of the amide proton signals as the temperature is increased, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated using the Eyring equation. researchgate.net This provides insight into the electronic and steric factors governing the conformational dynamics of the carboxamide group. The rotational barrier in amides is known to be sensitive to the solvent environment. researchgate.netcolostate.edu
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the functional groups present and the nature of chemical bonds, including hydrogen bonding.
Precise Assignment of Characteristic Functional Group Frequencies
The FTIR and Raman spectra of this compound would exhibit a series of characteristic bands corresponding to its various functional groups. Based on computational studies of the closely related molecule 2-amino-6-methoxy-3-nitropyridine, the following assignments can be anticipated. redalyc.org
Predicted Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Amide (NH₂) | Asymmetric Stretch | ~3400 | ~3400 |
| Amide (NH₂) | Symmetric Stretch | ~3300 | ~3300 |
| Aromatic C-H | Stretch | 3100 - 3000 | 3100 - 3000 |
| Methoxy (CH₃) | Asymmetric Stretch | ~2950 | ~2950 |
| Methoxy (CH₃) | Symmetric Stretch | ~2850 | ~2850 |
| Carbonyl (C=O) | Stretch (Amide I) | 1680 - 1650 | 1680 - 1650 |
| Amide (N-H) | Bend (Amide II) | 1620 - 1580 | 1620 - 1580 |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 | 1550 - 1500 |
| Pyridine Ring | C=C, C=N Stretches | 1600 - 1400 | 1600 - 1400 |
| Nitro (NO₂) | Symmetric Stretch | 1350 - 1300 | 1350 - 1300 |
| Methoxy (C-O) | Stretch | 1250 - 1200 | 1250 - 1200 |
Note: These frequencies are based on theoretical calculations for a structurally similar compound and general spectroscopic correlation tables. redalyc.orgresearchgate.net The exact positions of the bands can be influenced by the specific molecular environment and intermolecular interactions.
Analysis of Intermolecular and Intramolecular Hydrogen Bonding
Hydrogen bonding is expected to play a significant role in the molecular and supramolecular structure of this compound.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond may form between one of the amide protons and the oxygen of the adjacent nitro group, or with the nitrogen of the pyridine ring. The presence of such a bond would be indicated by a red-shift (lowering of frequency) and broadening of the N-H stretching band in the FTIR spectrum. nih.gov The strength of this interaction can be influenced by steric and electronic effects within the molecule. nih.govmdpi.com
Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds are likely to form between the amide group of one molecule and the nitro group or the pyridine nitrogen of a neighboring molecule. These interactions lead to the formation of dimers or extended polymeric chains. Such intermolecular hydrogen bonding would also cause significant shifts in the N-H and C=O stretching frequencies. The cooperative nature of hydrogen bonds, where the formation of one bond influences the strength of adjacent bonds, can also be a factor. kpfu.ru A detailed analysis of the concentration dependence of the FTIR spectra in a non-polar solvent could help distinguish between intramolecular and intermolecular hydrogen bonding.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
No published studies detailing the high-resolution mass spectrometry of this compound were found. Consequently, information on its exact mass, elemental composition confirmation, and the specific fragmentation patterns that would elucidate its structure under mass spectrometric conditions is not available. A detailed fragmentation pathway analysis, which would map the breakdown of the parent ion into daughter ions, remains uncharacterized.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Without a determined crystal structure, analyses of the crystal packing and the nature and quantitative contribution of intermolecular interactions are not possible. Methodologies such as Hirshfeld surface analysis, which are used to visualize and quantify intermolecular contacts (like hydrogen bonds and van der Waals forces) within a crystal lattice, have not been applied to this compound as the foundational crystallographic data is absent.
Conformational Analysis in the Crystalline State
The conformation of the molecule in its solid state, including the torsion angles and the orientation of the methoxy, nitro, and carboxamide functional groups relative to the pyridine ring, is unknown. Such an analysis is entirely dependent on the availability of X-ray crystallography data.
Chiroptical Spectroscopy for Enantiomeric Characterization (if chiral derivatives are synthesized)
Searches for chiral derivatives of this compound did not yield any results. Consequently, there are no studies on the use of chiroptical spectroscopy techniques, such as circular dichroism or optical rotatory dispersion, for the characterization of enantiomers of this compound or its derivatives.
Synthesis and Characterization of Derivatives and Analogues of 6 Methoxy 3 Nitropyridine 2 Carboxamide
Systematic Modifications of the Carboxamide Moiety
The carboxamide group at the C2 position is a primary site for chemical elaboration, allowing for the introduction of a variety of substituents and functional groups. These modifications can significantly alter the molecule's steric and electronic properties.
The synthesis of N-substituted carboxamides from the parent 6-methoxy-3-nitropyridine-2-carboxamide typically proceeds through a two-step sequence. The first step involves the hydrolysis of the primary amide to its corresponding carboxylic acid, 6-methoxy-3-nitropyridine-2-carboxylic acid. This transformation is generally achieved under acidic or basic conditions.
Once the carboxylic acid is obtained, it can be coupled with a diverse range of primary or secondary amines to yield the desired N-substituted carboxamides. This amide bond formation is facilitated by standard peptide coupling reagents. Common examples of these reagents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDIC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). The reaction of a carboxylic acid with an amine using a coupling agent is a widely applied method for creating substituted amides. nih.govnih.gov For instance, the reaction of a heterocyclic carboxylic acid with various primary amines can lead to a series of N-substituted carboxamides, a strategy that is directly applicable to the 6-methoxy-3-nitropyridine-2-carboxylic acid intermediate. nih.gov
Table 1: Representative N-Substituted Carboxamide Derivatives This table is illustrative of potential compounds based on standard synthetic methods.
| Reactant Amine | Product Name | General Structure |
| Methylamine | N-methyl-6-methoxy-3-nitropyridine-2-carboxamide | Py-C(O)NHCH₃ |
| Aniline | N-phenyl-6-methoxy-3-nitropyridine-2-carboxamide | Py-C(O)NHPh |
| Diethylamine | N,N-diethyl-6-methoxy-3-nitropyridine-2-carboxamide | Py-C(O)N(CH₂CH₃)₂ |
| Benzylamine | N-benzyl-6-methoxy-3-nitropyridine-2-carboxamide | Py-C(O)NHCH₂Ph |
| (Py represents the 6-methoxy-3-nitropyridin-2-yl core) |
The carboxamide functional group can be converted into other important chemical moieties such as esters, carboxylic acids, and nitriles.
Carboxylic Acids: As mentioned previously, the most direct route to 6-methoxy-3-nitropyridine-2-carboxylic acid is the hydrolysis of the parent carboxamide. This can be carried out by heating the compound in the presence of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH), followed by neutralization.
Esters: Esters are typically synthesized from the corresponding carboxylic acid. Through a process known as Fischer esterification, 6-methoxy-3-nitropyridine-2-carboxylic acid can be reacted with an alcohol (e.g., methanol (B129727), ethanol) under acidic catalysis to yield the corresponding methyl or ethyl ester.
Nitriles: The primary carboxamide can be dehydrated to form the corresponding nitrile, 6-methoxy-3-nitropyridine-2-carbonitrile. This transformation is accomplished using potent dehydrating agents. Common reagents for this purpose include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). The reaction involves the elimination of a water molecule from the carboxamide group. The resulting nitrile is a valuable synthetic intermediate for further chemical modifications. The related compound 6-methoxy-3-nitropyridine-2-acetonitrile has been documented, highlighting the stability of the nitrile function on this heterocyclic system. uni.lu
The conversion of the carboxamide to a thioamide introduces a sulfur atom in place of the carbonyl oxygen, significantly altering the electronic and steric nature of the functional group. The most common method for this thionation reaction is the treatment of the carboxamide with Lawesson's reagent or phosphorus pentasulfide (P₂S₅) in an anhydrous solvent like toluene (B28343) or xylene, often with heating. This reaction directly yields 6-methoxy-3-nitropyridine-2-carbothioamide. The formation of thioamides from amides is a key step in the synthesis of various heterocyclic compounds and biologically relevant molecules. nsf.gov
Regioselective Substitutions on the Pyridine (B92270) Ring System
The pyridine ring of this compound has two unsubstituted carbon atoms at positions C4 and C5. The existing substituents heavily influence the regioselectivity of further reactions on the ring. The methoxy (B1213986) group at C6 is an electron-donating group, activating the ortho (C5) and para (C2, already substituted) positions towards electrophilic attack. Conversely, the nitro group at C3 and the carboxamide at C2 are strong electron-withdrawing groups, deactivating the ring, particularly at the ortho and para positions relative to them. This electronic landscape dictates the outcome of substitution reactions.
Electrophilic halogenation (e.g., bromination or chlorination) of the this compound ring is expected to occur at the most nucleophilic position. The C5 position is activated by the electron-donating methoxy group at C6 and is meta to the deactivating nitro group at C3, making it the most probable site for substitution. Therefore, reaction with electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield 5-halo-6-methoxy-3-nitropyridine-2-carboxamide derivatives. The introduction of a halogen at this position provides a chemical handle for subsequent cross-coupling reactions.
Introducing new carbon-carbon bonds at the unsubstituted C4 or C5 positions can be achieved through several modern synthetic strategies.
Arylation via Cross-Coupling: Following the halogenation of the C5 position, the resulting 5-halo derivative can be used in transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst and a base would install an aryl group at the C5 position.
Alkylation via Vicarious Nucleophilic Substitution (VNS): The electron-deficient nature of the 3-nitropyridine (B142982) ring makes it a suitable substrate for Vicarious Nucleophilic Substitution (VNS). acs.org This reaction allows for the direct C-H alkylation of nitroaromatic compounds. In this method, a carbanion stabilized by a leaving group (e.g., from an alkyl phenyl sulfone) attacks the electron-deficient ring. Subsequent base-induced elimination introduces the alkyl group. For the this compound scaffold, VNS reactions could potentially introduce alkyl groups at the C4 position, which is ortho to the activating nitro group. The regioselectivity between the C4 and C2 positions would be influenced by the steric hindrance imposed by the adjacent substituents. acs.orgresearchmap.jp
Table 2: Potential Ring-Substituted Derivatives and Synthetic Strategies
| Target Derivative | Position of Substitution | Synthetic Strategy | Key Reagents |
| 5-Bromo-6-methoxy-3-nitropyridine-2-carboxamide | C5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) |
| 5-Phenyl-6-methoxy-3-nitropyridine-2-carboxamide | C5 | Suzuki Cross-Coupling | Phenylboronic acid, Pd catalyst |
| 4-Methyl-6-methoxy-3-nitropyridine-2-carboxamide | C4 | Vicarious Nucleophilic Substitution | Methyl Phenyl Sulfone, KHMDS |
Formation of Amino Pyridine Derivatives via Nitro Reduction
The reduction of the nitro group on the pyridine ring is a fundamental transformation for creating amino pyridine derivatives. This conversion is critical as the resulting amino group provides a reactive handle for further functionalization, such as in the synthesis of fused heterocyclic systems or for use as a key intermediate in the development of various biologically active molecules. chemimpex.com
A common and effective method for this reduction is the use of metals in an acidic medium. For instance, the reduction of a closely related compound, 2-amino-6-methoxy-3-nitropyridine, to 2,3-diamino-6-methoxypyridine (B1587572) is successfully achieved using reducing agents like iron, tin, or zinc in the presence of concentrated hydrochloric acid. google.com The reaction temperature is typically maintained between 25°C and 80°C. google.com This approach, known as metallic reduction, is a well-established and scalable method for converting aromatic nitro compounds to their corresponding amines. google.com
Alternatively, catalytic hydrogenation represents another powerful technique. While some routes may not be suitable for all substrates, hydrogenation catalyzed by palladium on carbon (Pd/C) is a widely used method for the reduction of nitro groups in alkoxy-substituted nitropyridines. google.com
Electrochemical methods also offer a pathway for the reduction of 3-nitropyridines. This technique involves the electrochemical reduction of the nitropyridine in an acidic solution, which can also introduce other functional groups depending on the reaction conditions. google.com
Table 1: Selected Methods for Nitro Group Reduction in Methoxy-Nitropyridine Systems
| Precursor Compound | Reducing Agent/Method | Solvent/Medium | Product | Reference |
| 2-amino-6-methoxy-3-nitropyridine | Iron, Tin, or Zinc | Aqueous Hydrochloric Acid | 2,3-diamino-6-methoxypyridine | google.com |
| 2-amino-3-nitro-6-alkoxypyridine | Catalytic Hydrogenation (Pd/C) | Not specified | 2,3-diamino-6-alkoxypyridine | google.com |
| 3-Nitropyridines | Electrochemical Reduction | Acidic Solution | 3-Aminopyridines | google.com |
Chemical Modifications of the Methoxy Group
The methoxy group at the 6-position of the pyridine ring is another key site for chemical modification. Its electron-donating nature influences the reactivity of the entire ring system. researchgate.net Altering this group can modulate the electronic, steric, and physicochemical properties of the resulting derivatives.
Higher alkoxy homologues (e.g., ethoxy, propoxy, butoxy) can be prepared through nucleophilic substitution reactions. A general strategy involves the reaction of a suitable pyridine precursor with an alcohol in the presence of its corresponding alkali metal alkoxide. For example, the synthesis of various 2-alkoxy-5-alkoxymethyl-pyridines has been achieved by reacting 3-dichloromethyl-pyridine with an alcohol (like methanol, ethanol, or propanol) and its sodium salt at temperatures ranging from 20°C to 100°C. google.com This method demonstrates a viable route for introducing longer or more complex alkyl chains into the alkoxy position, starting from an appropriately activated pyridine derivative.
Table 2: Synthesis of Alkoxy-Pyridine Derivatives
| Pyridine Precursor | Alcohol (R¹OH) | Reagent | Resulting Alkoxy Group (OR¹) | Reference |
| 3-Dichloromethyl-pyridine | Methanol | Sodium Methoxide (B1231860) | Methoxy | google.com |
| 3-Dichloromethyl-pyridine | Ethanol | Sodium Ethoxide | Ethoxy | google.com |
| 3-Dichloromethyl-pyridine | Propanol | Sodium Propoxide | Propoxy | google.com |
| 3-Dichloromethyl-pyridine | Butanol | Sodium Butoxide | Butoxy | google.com |
The conversion of the methoxy group to a phenolic hydroxyl group (a pyridinol) is a demethylation reaction. This transformation is significant as it can expose a hydrogen-bonding donor, potentially altering the biological activity and solubility of the molecule. This conversion can be achieved through various hydrodemethoxylation (HDMeO) processes. d-nb.info For instance, research on lignin-derived model compounds like 2-methoxy-4-propylphenol (B1219966) has shown that bifunctional catalyst systems can effectively remove the methoxy group to yield phenol (B47542). d-nb.info These systems often combine a hydrodemethoxylation catalyst with a zeolite catalyst for other transformations like transalkylation. d-nb.info While applied to different substrates, the underlying chemical principle of cleaving the aryl-ether bond is applicable to the conversion of 6-methoxypyridine derivatives to their corresponding 6-hydroxypyridine counterparts.
Stereochemical Control and Characterization in Derivative Synthesis
When synthesizing complex derivatives from the this compound scaffold, particularly those involving the creation of new chiral centers, controlling the stereochemistry is crucial. Stereochemical control dictates the three-dimensional arrangement of atoms, which is often a determining factor in the biological activity of a molecule.
Strategies to achieve stereochemical control include:
Substrate Control: Where existing stereochemistry within the starting material directs the stereochemical outcome of a subsequent reaction. youtube.com
Auxiliary Control: This involves temporarily attaching a chiral auxiliary to the molecule. The auxiliary guides the stereochemistry of a new chiral center and is then removed. youtube.com This method allows for the controlled introduction of a specific stereoisomer. youtube.com
Catalytic Stereoselective Methods: The use of chiral catalysts can enable the asymmetric dearomatization of pyridine rings, leading to dihydropyridine (B1217469) products with high regiochemical and stereochemical control. mdpi.com For example, the asymmetric addition of nucleophiles to N-alkylpyridinium electrophiles can yield products with complete stereoselectivity. mdpi.com
The characterization of these stereochemically complex molecules relies on advanced analytical techniques. X-ray crystallography provides definitive proof of the absolute and relative stereochemistry of crystalline compounds. researchgate.net Spectroscopic methods, such as specific 1D and 2D Nuclear Magnetic Resonance (NMR) techniques (e.g., NOESY), are also vital for determining the spatial relationships between atoms in a molecule and confirming its stereochemical configuration.
Applications in Chemical Sciences and Preclinical Research Excluding Clinical/therapeutic
Utilization as a Versatile Synthetic Intermediate
The reactivity of the nitropyridine core, coupled with the functional handles of the methoxy (B1213986) and carboxamide groups, renders 6-Methoxy-3-nitropyridine-2-carboxamide a versatile starting material for the synthesis of various organic molecules.
Building Block for Complex Heterocyclic Systems
While specific examples of cyclization reactions starting directly from this compound are not extensively documented in publicly available literature, the structural motifs present suggest its high potential for constructing fused heterocyclic systems. The nitro and carboxamide groups in adjacent positions are particularly primed for cyclization reactions. For instance, reduction of the nitro group to an amine would generate a 2-amino-3-carboxamide pyridine (B92270) derivative. Such ortho-amino-carboxamides are well-known precursors for the synthesis of fused pyrimidinones, which are core structures in many biologically active compounds.
Furthermore, nitropyridines are recognized as valuable precursors for a wide range of mono- and polynuclear heterocyclic systems. acs.org The transformation of the nitro group, often through reduction, is a key step in the synthesis of various fused pyridine heterocycles like pyrido[2,3-b]pyrazines and other related structures. For example, the reduction of a related compound, 2-amino-6-methoxy-3-nitropyridine, is a crucial step in the production of 2,3-diamino-6-methoxypyridine (B1587572), a precursor for other complex molecules. google.com This highlights the synthetic utility of the nitro group in this class of compounds for building more elaborate heterocyclic frameworks. The general strategy involves the initial construction of a substituted pyridine ring followed by cyclization reactions to form the fused heterocyclic system. nih.gov
Precursor in the Synthesis of Advanced Organic Molecules
The functional groups of this compound provide multiple avenues for its use as a precursor in the synthesis of more advanced organic molecules. The nitro group can be a handle for various transformations beyond simple reduction. For example, the nitro group on a pyridine ring facilitates nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. nih.gov The carboxamide group itself can be hydrolyzed to a carboxylic acid or converted to other functional groups like nitriles or esters, further expanding its synthetic utility.
Scaffold Design in Medicinal Chemistry Research (Focus on In Vitro Biological Activity and Chemical Design Principles)
The pyridine carboxamide moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The addition of the methoxy and nitro groups to this scaffold provides opportunities for fine-tuning the electronic and steric properties of the molecule, making this compound an interesting starting point for drug design.
Ligand Design for Biological Targets (Theoretical Binding Studies)
While specific theoretical binding studies for this compound are not found in the available literature, the principles of ligand design suggest its potential to interact with various biological targets. The carboxamide group can act as both a hydrogen bond donor and acceptor, a crucial feature for binding to protein active sites. The pyridine nitrogen can also participate in hydrogen bonding or coordination with metal ions in metalloenzymes.
Computational methods are instrumental in predicting the binding modes of such ligands. nih.gov For instance, in silico studies on N-(2-nitrophenyl) pyrazine-2-carboxamide, a structurally related compound, have been used to predict its binding to mycobacterial enzymes. jocpr.com Similar computational approaches could be employed to model the interaction of this compound derivatives with target proteins, guiding the rational design of more potent and selective inhibitors. The methoxy group can influence the conformation of the molecule and its lipophilicity, which are key parameters in drug design.
Applications in Fragment-Based Drug Design (FBDD)
Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. nih.govnih.gov this compound, with a molecular weight of 197.15 g/mol , fits within the general "rule of three" for fragments (MW < 300), making it a suitable candidate for inclusion in fragment libraries. cymitquimica.com
The diverse functional groups on this molecule offer multiple points for interaction with a protein's binding site. The pyridine ring can provide aromatic interactions, while the carboxamide and methoxy groups can form hydrogen bonds. The nitro group, being a strong electron-withdrawing group, can also participate in specific polar interactions. The identification of a hit from a fragment library containing this compound would provide a valuable starting point for optimization, where medicinal chemists could systematically modify the scaffold to improve binding affinity and other drug-like properties.
Role in Material Science Applications (if applicable to this compound class)
While the primary focus of research on pyridine carboxamide derivatives has been in the pharmaceutical and agrochemical sectors, some nitropyridine compounds have been investigated for their potential in material science. nih.gov The presence of the nitro group, a strong chromophore, can impart interesting optical properties to molecules. Some nitropyridines have been explored as efficient organic optical materials. However, there is currently no specific information available in the scientific literature regarding the application of this compound in material science. Further research would be needed to explore any potential in this area.
Research on this compound as a Chemical Probe for In Vitro Biological Investigations Remains Undisclosed
Despite a comprehensive search of scientific literature, detailed research findings on the application of the chemical compound this compound as a chemical probe for investigating biological mechanisms in vitro are not publicly available. Consequently, an article detailing its specific use in this context, including research findings and data tables, cannot be generated at this time.
The exploration of novel chemical entities to serve as probes is a critical aspect of chemical biology and drug discovery. These molecular tools are essential for dissecting complex biological pathways and identifying new therapeutic targets. The structure of this compound, featuring a substituted pyridine ring, suggests potential biological activity, as the pyridine carboxamide scaffold is present in various bioactive molecules. nih.govnih.govnih.gov
Generally, compounds within the broader class of nitropyridines and pyridine carboxamides have been investigated for a range of biological effects. For instance, various pyridine carboxamide derivatives have been studied as potential inhibitors of enzymes such as succinate (B1194679) dehydrogenase and hematopoietic progenitor kinase 1 (HPK1). nih.govnih.gov The nitro group, a strong electron-withdrawing feature, is known to be a key pharmacophore in a variety of bioactive molecules, contributing to their interaction with biological targets. nih.govnih.gov
However, the specific application of this compound as a chemical probe for the in vitro elucidation of biological mechanisms is not documented in the available scientific literature. Chemical probes are typically characterized by their high potency, selectivity, and well-understood mechanism of action, allowing researchers to confidently interrogate a specific biological function. The journey of a compound from a synthetic entity to a validated chemical probe involves extensive testing, including in vitro assays to determine its target engagement, selectivity profile, and effects on cellular pathways.
The scientific community relies on the publication of research to disseminate knowledge. The absence of such information for this compound suggests that either this compound has not been a subject of such specific investigation, or the research has not yet been published in the public domain.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity and Reaction Monitoringscbt.com
Chromatography is the cornerstone of separation science, providing the resolution needed to isolate and quantify individual components within a mixture. For 6-Methoxy-3-nitropyridine-2-carboxamide, both liquid and gas chromatography play vital, albeit different, roles.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound and for monitoring the progress of its synthesis. A robust HPLC method can separate the target compound from starting materials, intermediates, and by-products with high resolution and sensitivity.
Method development for this compound would focus on reverse-phase (RP) HPLC, which separates molecules based on their hydrophobicity. A typical method for a related compound, 2-Chloro-6-methoxy-3-nitropyridine, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com For this compound, a similar approach would be effective. The progress of reactions, such as the synthesis of 2-amino-6-methoxy-3-nitro pyridine (B92270), is often monitored by TLC and the final purity is confirmed by HPLC, achieving levels of 99.3% or higher. google.com
Key parameters for an HPLC method would be systematically optimized, including the organic modifier concentration, buffer pH, and column temperature, to achieve optimal separation.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for hydrophobic interaction-based separation. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | Eluent system to separate components. Formic acid improves peak shape and is MS-compatible. sielc.com |
| Gradient | 20% to 80% Acetonitrile over 15 minutes | Allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and 320 nm | Monitors the absorbance of the eluting compounds for quantification. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |
This table presents a hypothetical but typical set of starting conditions for developing an analytical HPLC method. Actual parameters would be optimized based on experimental results.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. slideshare.net It is best suited for compounds that are thermally stable and volatile. ijarnd.com Due to its polarity and relatively high molecular weight (197.15 g/mol ), this compound is not directly amenable to GC analysis without derivatization. cymitquimica.com
To analyze this compound using GC-MS, a chemical derivatization step would be necessary to convert the non-volatile carboxamide into a more volatile form. This could involve silylation or acylation of the amide group to reduce its polarity and increase its vapor pressure. However, the potential for thermal degradation of the nitro group in the heated GC injection port must be considered. While direct GC-MS analysis is challenging, it could be a valuable tool for identifying volatile impurities or by-products in the synthetic mixture that are not readily observed by HPLC. Predicted GC-MS spectra can serve as a guide for identifying potential fragments, although experimental confirmation is essential. hmdb.ca
Capillary Electrophoresis Applications
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. youtube.com It offers advantages such as rapid analysis times, minimal sample consumption, and high resolving power, making it an excellent alternative or complementary technique to HPLC for purity and impurity profiling. nih.gov
For a molecule like this compound, which possesses ionizable groups, Capillary Zone Electrophoresis (CZE) would be the most applicable mode. nih.gov In CZE, separation occurs in a simple buffer-filled capillary, and molecules migrate based on their charge-to-size ratio. This technique would be particularly useful for separating the target compound from closely related ionic impurities that might be difficult to resolve by HPLC. The versatility of CE allows it to be coupled with various detectors, including mass spectrometry (CE-MS), providing both separation and identification capabilities. nih.govmdpi.com
Table 2: Comparison of Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC)
| Feature | Capillary Electrophoresis | High-Performance Liquid Chromatography |
|---|---|---|
| Separation Principle | Charge-to-size ratio in an electric field | Partitioning between mobile and stationary phases |
| Efficiency/Resolution | Very High | High |
| Analysis Time | Fast (typically 1-20 min) nih.gov | Moderate (typically 10-60 min) nih.gov |
| Sample Volume | Very Low (nL range) nih.gov | Low (µL range) nih.gov |
| Solvent Consumption | Very Low | High |
| Instrumentation Cost | Lower | Higher |
This table is based on general comparisons between the two techniques. nih.gov
Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS for complex mixture analysis)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the unambiguous identification of compounds in complex mixtures. nih.govnih.govrjpn.org
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for both quantification and structural elucidation. nih.govamazonaws.com An HPLC or UPLC system separates the sample components, which are then ionized and analyzed by two mass spectrometers in series (tandem MS). The first mass spectrometer selects the molecular ion of the compound of interest (in this case, m/z 198.05 for [M+H]⁺), which is then fragmented in a collision cell. The second mass spectrometer analyzes the resulting fragment ions, creating a unique fragmentation pattern or "fingerprint" that confirms the compound's identity. nih.gov This technique is invaluable for identifying impurities and degradation products, even at trace levels. thermofisher.comuqam.ca
Table 3: Hypothetical UPLC-MS/MS Parameters for the Analysis of this compound
| Parameter | Setting | Description |
|---|---|---|
| LC System | UPLC (Ultra-Performance Liquid Chromatography) | Provides faster separations and higher resolution than traditional HPLC. |
| Column | C18, 50 x 2.1 mm, 1.9 µm | A shorter column with smaller particles for rapid analysis. nih.gov |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization technique suitable for polar molecules. |
| MS Analysis | Selected Reaction Monitoring (SRM) | Highly selective and sensitive mode for quantification by monitoring specific parent-to-fragment ion transitions. |
| Parent Ion (Q1) | m/z 198.05 | The protonated molecular ion [M+H]⁺. |
| Fragment Ions (Q3) | Hypothetical: m/z 181.0 (loss of NH₃), m/z 152.0 (loss of NO₂ and H) | Specific fragments used for confirmation and quantification. |
This table outlines typical parameters for an LC-MS/MS method. The specific fragment ions would need to be determined experimentally.
LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples HPLC separation with NMR spectroscopy. nih.gov This provides complete, unambiguous structural information of the components as they elute from the column. While less sensitive than MS, NMR provides unparalleled detail about molecular structure. For the analysis of a synthetic reaction mixture leading to this compound, LC-NMR could be used to definitively identify unexpected by-products or isomers without the need for their prior isolation. nih.gov This technique is particularly powerful for resolving structural ambiguities that cannot be differentiated by mass spectrometry alone. nih.gov
Conclusion and Future Research Perspectives
Summary of Key Academic Discoveries and Research Findings
Direct academic research on 6-Methoxy-3-nitropyridine-2-carboxamide is conspicuously absent from the current scientific literature. The primary information available comes from chemical suppliers, which confirms its existence and basic chemical formula. cymitquimica.com However, significant research exists on related nitropyridine structures. Studies on compounds like 2-Amino-6-methoxy-3-nitropyridine have provided detailed spectroscopic and computational analyses, offering a blueprint for how the target compound could be characterized. researchgate.net The broader field of nitropyridine chemistry shows these scaffolds are valuable for creating bioactive molecules and functional materials, often serving as versatile ligands for metal complexes. mdpi.comacs.org
Identification of Remaining Challenges in this compound Research
The foremost challenge is the fundamental lack of primary research. Key information gaps that need to be addressed include:
Validated Synthesis: An optimized and high-yielding synthetic protocol has not been published.
Structural Confirmation: No experimental data from X-ray crystallography or detailed NMR analysis is available to confirm its precise molecular geometry and electronic structure.
Reactivity Profile: The chemical behavior of the compound, particularly the interplay between its three functional groups, remains unexplored.
Physicochemical Properties: A comprehensive dataset of its physical properties, such as solubility, melting point, and stability, is needed.
Projections for Future Research Avenues in Synthetic, Mechanistic, and Computational Chemistry of this Compound
Future research should be directed toward building a foundational understanding of this molecule.
Synthetic Chemistry: Development of a robust and scalable synthesis is the first logical step. This would enable further, more detailed investigation.
Mechanistic and Reactivity Studies: Research could explore the selective chemical transformations of its functional groups. For instance, the reduction of the nitro group to an amine would yield a highly functionalized 2,3,6-trisubstituted pyridine (B92270), a valuable scaffold in medicinal chemistry.
Computational Chemistry: DFT calculations, similar to those performed on related nitropyridines, could predict the molecular structure, vibrational frequencies, and electronic properties (such as the HOMO-LUMO gap). nih.govacs.org These theoretical studies would complement experimental findings and provide insights into the molecule's reactivity and potential for intermolecular interactions. nih.gov
Potential for Novel Chemical Transformations and Non-Clinical Applications
Given its structure, this compound holds potential for several applications beyond the lab bench.
Coordination Chemistry: The pyridine nitrogen, amide oxygen, and nitro group oxygens offer multiple potential coordination sites, making the compound an interesting candidate for designing novel metal-organic frameworks (MOFs) or coordination polymers. acs.orgnih.gov
Materials Science: The presence of a nitro group, a known electron-withdrawing substituent, suggests that derivatives of this compound could be explored for applications in nonlinear optics or as components in charge-transfer materials. researchgate.net
Synthetic Building Block: Its highly functionalized nature makes it an attractive starting point for the synthesis of more complex heterocyclic systems, which are often privileged structures in pharmaceutical and agrochemical research. mdpi.com
Q & A
Basic: What are the optimal synthetic routes for 6-Methoxy-3-nitropyridine-2-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves multi-step routes, including nitration, methoxylation, and carboxamide formation. Key steps include:
- Nitration and Methoxylation: Nitration of pyridine derivatives followed by methoxy group introduction via nucleophilic substitution (e.g., using NaH or K₂CO₃ in polar aprotic solvents) .
- Carboxamide Formation: Coupling with an appropriate amine or carboxylic acid derivative under controlled pH and temperature (e.g., using DCC/DMAP-mediated reactions) .
Optimization Strategies: - Temperature Control: Maintain 60–80°C during nitration to avoid side reactions .
- Purification: Employ HPLC or column chromatography to isolate the target compound with >95% purity .
Basic: Which spectroscopic techniques are prioritized for structural characterization, and how should data be interpreted?
Answer:
Critical techniques include:
- NMR Spectroscopy:
- ¹H NMR: Identify methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 8.0–9.0 ppm for nitro-substituted pyridines).
- ¹³C NMR: Confirm carboxamide carbonyl (δ ~165–170 ppm) and nitro group effects on adjacent carbons .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy: Detect nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) groups .
Advanced: How can researchers design experiments to elucidate reaction mechanisms involving the nitro and methoxy groups?
Answer:
Mechanistic studies require:
- Isotopic Labeling: Use ¹⁵N-labeled nitro groups to track reduction pathways (e.g., catalytic hydrogenation with Pd/C) .
- Kinetic Studies: Monitor reaction rates under varying conditions (pH, solvent polarity) to identify rate-determining steps .
- Computational Modeling: Employ DFT calculations to predict transition states and intermediate stability (e.g., using Gaussian or ORCA software) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:
- Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity, MTT assays for cytotoxicity) .
- Structural Analogues: Compare results with derivatives (e.g., 5-bromo-6-methoxy-3-nitropyridin-2-amine) to isolate functional group contributions .
- Dose-Response Analysis: Validate activity across multiple concentrations to rule out false positives .
Methodological: What in silico approaches predict interactions with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., kinases or topoisomerases) and calculate binding affinities .
- MD Simulations: Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., using GROMACS) .
- QSAR Modeling: Corrogate substituent effects (e.g., nitro vs. methoxy positions) with bioactivity using descriptors like logP and H-bonding capacity .
Advanced: How can researchers optimize the compound’s solubility and stability for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
